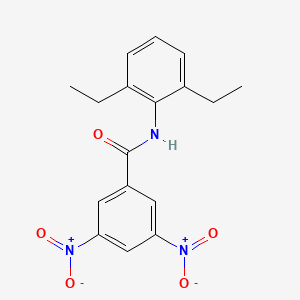
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two ethyl groups attached to the phenyl ring and two nitro groups attached to the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2,6-diethylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,6-diethylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of N-(2,6-diethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups play a crucial role in the compound’s reactivity, influencing its ability to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
- N-(2,6-diethylphenyl)-2-chloroacetamide
- N-(2,6-diethylphenyl)-N-(hydroxymethyl)formamide
- N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide
Comparison: N-(2,6-diethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to similar compounds. The nitro groups make it more susceptible to reduction and substitution reactions, providing a broader range of chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
33581-01-0 |
|---|---|
Formule moléculaire |
C17H17N3O5 |
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H17N3O5/c1-3-11-6-5-7-12(4-2)16(11)18-17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h5-10H,3-4H2,1-2H3,(H,18,21) |
Clé InChI |
KLVKOTOSOWBSMY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















